molecular formula C19H36 B12626744 6-Nonadecyne CAS No. 917878-23-0

6-Nonadecyne

Cat. No.: B12626744
CAS No.: 917878-23-0
M. Wt: 264.5 g/mol
InChI Key: HUMFJYIVLSZULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nonadecyne is a long-chain hydrocarbon provided for research use only. This compound is part of the alkyne series, characterized by a carbon-carbon triple bond, which makes it a valuable intermediate in organic synthesis and materials science. Long-chain hydrocarbons like nonadecane are studied as model compounds for understanding the complex behavior of plant cuticular waxes, which act as essential barriers against water loss and environmental stress . Researchers also utilize long-chain molecules such as n-Nonadecane in thermodynamic studies to analyze intricate phase transitions and crystallization behaviors in binary systems . The triple bond in 6-Nonadecyne offers a reactive site for further chemical modification, including click chemistry reactions, facilitating the development of novel polymers, surfactants, or probes for chemical biology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917878-23-0

Molecular Formula

C19H36

Molecular Weight

264.5 g/mol

IUPAC Name

nonadec-6-yne

InChI

InChI=1S/C19H36/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-11,13,15-19H2,1-2H3

InChI Key

HUMFJYIVLSZULM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CCCCCC

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Nonadecyne and Its Analogs

Regioselective and Stereoselective Synthesis Strategies

The controlled synthesis of a specific internal alkyne isomer like 6-nonadecyne from a multitude of possibilities requires methodologies that exhibit high regioselectivity and, for certain applications, stereoselectivity.

Alkyne Generation Methodologies

The formation of the carbon-carbon triple bond is the cornerstone of alkyne synthesis. Several powerful methods have been developed to achieve this transformation with high efficiency and control.

One of the most robust and widely employed methods for the synthesis of unsymmetrical internal alkynes is the alkylation of terminal alkynes. This method relies on the notable acidity of the terminal alkyne C-H bond (pKa ≈ 25), which allows for its deprotonation by a strong base to form a potent nucleophile, the acetylide anion.

The general two-step process involves:

Deprotonation: A terminal alkyne is treated with a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi) or a sodium salt of a strong base like sodium amide (NaNH₂), to generate the corresponding metal acetylide.

Alkylation: The resulting acetylide anion is then reacted with a suitable electrophile, typically a primary alkyl halide, in a nucleophilic substitution reaction (SN2) to form the desired internal alkyne.

For the synthesis of 6-nonadecyne, a plausible route would involve the reaction of the acetylide of 1-hexyne with 1-bromotridecane.

Reaction Scheme:

The success of this method hinges on the choice of the base and the alkylating agent. Primary alkyl halides are ideal substrates as they are most susceptible to SN2 attack and minimize the competing E2 elimination pathway, which can be a significant side reaction with secondary and tertiary halides, especially given the strong basicity of the acetylide anion.

Reactant 1 Reactant 2 Base Solvent Product Yield (%)
1-Hexyne 1-Bromotridecane n-Butyllithium THF 6-Nonadecyne 85-95
1-Pentyne 1-Bromotetradecane Sodium Amide Liquid Ammonia (B1221849) 6-Nonadecyne 80-90
1-Heptyne 1-Bromododecane Lithium Diisopropylamide (LDA) THF 8-Nonadecyne 82-92

Elimination reactions provide a classical yet effective pathway to introduce unsaturation, including the formation of carbon-carbon triple bonds. fiveable.meacs.orgmasterorganicchemistry.com The synthesis of alkynes via elimination typically involves the removal of two molecules of hydrogen halide (HX) from a dihaloalkane. fiveable.meacs.orgmasterorganicchemistry.com This double dehydrohalogenation can be achieved starting from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). nih.govchemistrysteps.com

A strong base is required to effect the twofold elimination. Sodium amide (NaNH₂) in liquid ammonia is a common reagent system for this transformation. acs.orgchemistrysteps.com For the synthesis of an internal alkyne like 6-nonadecyne, a suitable dihaloalkane precursor would be required. For example, 6,7-dibromononadecane could be treated with a strong base.

Reaction Scheme:

The regioselectivity of the elimination is a critical consideration. If the dihalide is unsymmetrical, a mixture of alkyne isomers can be formed. Therefore, the synthesis of the dihalide precursor must be carefully planned to ensure the desired alkyne is the major product. The stereochemistry of the elimination generally proceeds through an anti-periplanar arrangement of the proton and the leaving group in an E2 mechanism.

Dihalide Precursor Base Conditions Product Regioselectivity
6,7-Dibromononadecane Sodium Amide (excess) Liquid Ammonia, -33°C 6-Nonadecyne High
5,6-Dibromononadecane Potassium tert-butoxide High temperature Mixture of 5- and 6-nonadecyne Moderate
6,6-Dichlorononadecane Sodium Amide (excess) Liquid Ammonia, -33°C 6-Nonadecyne High

While the chemical synthesis of alkynes is well-established, nature also produces a variety of alkyne-containing natural products. The biosynthesis of these compounds often involves enzymes that can introduce unsaturation into fatty acid chains. One key enzyme family in fatty acid biosynthesis is the enoyl-acyl carrier protein (ACP) reductase, which is responsible for the reduction of a carbon-carbon double bond during the elongation cycle. rsc.orgstackexchange.comfrontiersin.orgbiochemistry.profscispace.comexpasy.org

While enoyl-ACP reductases typically catalyze saturation, related enzymes such as desaturases and acetylenases are responsible for the formation of double and triple bonds, respectively. The biosynthesis of terminal alkynes has been shown to involve an acyl carrier protein (ACP)-dependent pathway where a fatty acyl-ACP is sequentially dehydrogenated. researchgate.net

Although a direct enzymatic pathway for the synthesis of an internal alkyne like 6-nonadecyne has not been fully elucidated, it is conceivable that a similar enzymatic machinery could be involved. The process would likely start from a long-chain fatty acid precursor attached to an ACP. A specialized desaturase/acetylenase system could then introduce unsaturation at a specific position along the carbon chain. The substrate specificity of these enzymes would be crucial for determining the position of the triple bond. For instance, an enzyme system with specificity for a C19 acyl-ACP could potentially introduce a triple bond at the C6 position.

Research into the substrate specificity of enzymes like the Mycobacterium tuberculosis enoyl-ACP reductase (InhA) has shown that they can accommodate long-chain fatty acyl substrates. biochemistry.prof This suggests that the enzymatic machinery for fatty acid synthesis is capable of handling the long carbon chain of a precursor to 6-nonadecyne. The engineering of such enzymes could open up novel biosynthetic routes to long-chain internal alkynes.

Convergent and Divergent Synthetic Routes for Alkynes

Divergent Synthesis: A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to generate a library of structurally related compounds. expasy.orgchemistrysteps.com This approach is particularly useful for the synthesis of analogs of a target molecule for structure-activity relationship studies. Starting from a common precursor containing an alkyne moiety, various functional groups can be introduced into the molecule. For example, starting from a protected 6-nonadecyn-1-ol, the terminal alcohol could be converted into a variety of other functional groups, or the alkyne itself could be further functionalized. nih.gov

Synthetic Strategy Description Application to 6-Nonadecyne Analogs
Convergent Synthesis of separate fragments followed by their coupling. Efficient synthesis of the 6-nonadecyne backbone from smaller, readily available precursors.
Divergent A common intermediate is used to generate a library of related compounds. Synthesis of various functionalized 6-nonadecyne analogs by modifying a common alkynyl precursor.

Asymmetric Synthesis Approaches for Chiral Alkyne Analogs

The introduction of chirality into alkyne-containing molecules is of great importance, particularly in the development of new pharmaceuticals and chiral materials. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. nih.govacs.org

For analogs of 6-nonadecyne that contain stereocenters, several asymmetric synthesis strategies can be employed. These can include the use of chiral catalysts, chiral auxiliaries, or starting with a chiral pool material.

Catalytic asymmetric methods are particularly attractive due to their efficiency. researchgate.netnih.gov For instance, the asymmetric alkylation of an aldehyde with a terminal alkyne can generate a chiral propargyl alcohol. This can be achieved using a chiral catalyst that controls the facial selectivity of the nucleophilic attack of the acetylide on the carbonyl group.

Another approach involves the kinetic resolution of a racemic mixture of a chiral alkyne. In this process, a chiral reagent or catalyst selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer or the product from the reacted enantiomer.

The synthesis of axially chiral compounds through catalytic asymmetric reactions of alkynes is also a rapidly developing field. researchgate.net While 6-nonadecyne itself is not chiral, analogs with appropriate substitution patterns could exhibit axial chirality, and their synthesis would require specialized asymmetric methods.

Modern Reaction Conditions and Catalytic Systems in Alkyne Synthesis

The synthesis of internal alkynes such as 6-Nonadecyne has been significantly advanced by modern methodologies that prioritize efficiency, safety, and sustainability. These approaches often involve sophisticated catalytic systems and innovative reaction setups to overcome the challenges associated with traditional alkyne synthesis.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering substantial advantages over traditional batch processing. rsc.org In the context of alkyne synthesis, continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, higher purity, and increased safety, particularly for highly exothermic or hazardous reactions. ornl.gov

The application of flow reactors can be particularly advantageous for reactions involving unstable intermediates or reagents. nih.gov For the synthesis of 6-Nonadecyne and its analogs, a flow setup could involve pumping the reactants through a heated tube or a column packed with a heterogeneous catalyst. This methodology allows for rapid optimization of reaction conditions and facilitates scalable production without the need for extensive redevelopment of the process. ornl.govgoogle.com For instance, hydrogenation or coupling reactions can be performed with greater efficiency and safety. nih.govnih.gov The ability to integrate in-line analysis techniques, such as mass spectrometry, allows for real-time monitoring and optimization of the reaction, ensuring high efficiency and minimizing waste. nih.gov

Table 1: Advantages of Continuous Flow Reactors in Alkyne Synthesis

Feature Benefit in Alkyne Synthesis
Superior Heat Transfer Efficiently manages exothermic reactions, preventing thermal runaways and side product formation.
Precise Control Accurate control over residence time, temperature, and pressure leads to higher selectivity and yield.
Enhanced Safety Small reaction volumes minimize the risk associated with hazardous reagents or unstable intermediates.
Scalability Production can be scaled up by running the reactor for longer periods, avoiding batch-to-batch variability.

| Automation | Allows for automated synthesis and optimization, accelerating research and development. ornl.gov |

Principles of Green Chemistry in Alkyne Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of alkynes to minimize environmental impact and enhance sustainability. solubilityofthings.com This approach focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsigmaaldrich.com

Key green chemistry principles applicable to the synthesis of 6-Nonadecyne include:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts is a primary goal. solubilityofthings.com

Atom Economy: Synthetic methods should aim to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are often superior to stoichiometric ones in this regard. greenchemistry-toolkit.org

Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents because they can be used in small amounts and can be recycled and reused. solubilityofthings.com For alkyne synthesis, this includes the use of metal catalysts for coupling and hydrogenation reactions. acs.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.orgsigmaaldrich.com The development of highly active catalysts can help achieve this goal.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, supercritical fluids, or ionic liquids. acs.org

Reduce Derivatives: Unnecessary derivatization steps, which require additional reagents and generate waste, should be avoided. acs.orgsigmaaldrich.com The use of highly selective enzymes can often eliminate the need for protecting groups. acs.org

By adhering to these principles, the synthesis of 6-Nonadecyne and other alkynes can be made more environmentally friendly and economically viable.

Derivatization Strategies and Functional Group Interconversions of 6-Nonadecyne

Derivatization is a technique used to modify a chemical compound to enhance its properties for analysis or to create new molecules with desired functionalities. greyhoundchrom.commdpi.com The triple bond in 6-Nonadecyne is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable starting point for the synthesis of a wide range of other compounds. libretexts.org

Chemical Transformations at the Alkyne Moiety

The electron-rich pi systems of the alkyne bond in 6-Nonadecyne are susceptible to attack by both electrophiles and nucleophiles, leading to a diverse array of addition products. thermofisher.com

Electrophilic addition is a characteristic reaction of alkynes where the triple bond acts as a nucleophile, attacking an electrophilic species. wikipedia.org Nucleophilic addition reactions also occur, typically involving the attack of a nucleophile on the alkyne carbon. masterorganicchemistry.comyoutube.com

Hydrogenation: The triple bond of 6-Nonadecyne can be partially or fully reduced.

Complete Reduction: Catalytic hydrogenation using catalysts like platinum, palladium, or nickel reduces the alkyne to the corresponding alkane, nonadecane. This reaction typically requires heat and pressure. youtube.commdpi.com

Partial Reduction (Z-Alkene): Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), hydrogenation occurs stereoselectively to yield (Z)-6-nonadecene (the cis-alkene). rsc.org

Partial Reduction (E-Alkene): Dissolving metal reduction, using sodium or lithium in liquid ammonia, results in the formation of (E)-6-nonadecene (the trans-alkene).

Halogenation: 6-Nonadecyne reacts with halogens such as chlorine (Cl₂) and bromine (Br₂). The reaction proceeds in a stepwise manner. The addition of one equivalent of the halogen yields a dihaloalkene, and the addition of a second equivalent produces a tetrahaloalkane. libretexts.orgyoutube.com The initial addition typically results in the anti-addition product.

Hydrohalogenation: The addition of hydrogen halides (HX, such as HCl, HBr, HI) to 6-Nonadecyne follows Markovnikov's rule if the alkyne were terminal. For this internal alkyne, the addition of one equivalent of HX will produce a mixture of vinyl halides. The second addition will also follow Markovnikov's rule, leading to a geminal dihalide. youtube.comlibretexts.org

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert 6-Nonadecyne into carbonyl compounds. masterorganicchemistry.comwikipedia.org Treatment with a borane reagent (like disiamylborane or 9-BBN to prevent double addition), followed by oxidation with hydrogen peroxide in a basic solution, leads to the formation of an enol that tautomerizes to a ketone. wikipedia.orgwikipedia.orglibretexts.org For the internal alkyne 6-Nonadecyne, this reaction will produce a mixture of 6-nonadecanone and 7-nonadecanone.

Oxymercuration: The hydration of 6-Nonadecyne can be catalyzed by mercury salts (like mercuric sulfate) in aqueous sulfuric acid. This reaction also proceeds via an enol intermediate that tautomerizes to a ketone, yielding a mixture of 6-nonadecanone and 7-nonadecanone. wikipedia.org

Nucleophilic Addition: While less common for unactivated alkynes, strong nucleophiles can add to the triple bond. For example, the reaction with organocuprates can lead to the formation of new carbon-carbon bonds. The addition of alcohols or amines can also occur under specific catalytic conditions. libretexts.orgyoutube.comlibretexts.org

Table 2: Summary of Addition Reactions for 6-Nonadecyne

Reaction Reagents Product(s)
Complete Hydrogenation H₂, Pt/Pd/Ni Nonadecane
Partial Hydrogenation (cis) H₂, Lindlar's Catalyst (Z)-6-Nonadecene
Partial Hydrogenation (trans) Na, NH₃ (l) (E)-6-Nonadecene
Halogenation (1 eq.) Br₂ (E)-6,7-Dibromo-6-nonadecene
Halogenation (2 eq.) Br₂ 6,6,7,7-Tetrabromononadecane
Hydroboration-Oxidation 1. R₂BH 2. H₂O₂, NaOH 6-Nonadecanone and 7-Nonadecanone

| Oxymercuration | H₂O, H₂SO₄, HgSO₄ | 6-Nonadecanone and 7-Nonadecanone |

The carbon-carbon triple bond of 6-Nonadecyne can be cleaved by strong oxidizing agents, a reaction that is often used in structural elucidation. libretexts.orglibretexts.orgchadsprep.com

Ozonolysis: This is a powerful method for cleaving alkynes. masterorganicchemistry.com Treatment of 6-Nonadecyne with ozone (O₃), followed by a workup with water, will break the triple bond and produce two carboxylic acids. youtube.com In this specific case, the products will be hexanoic acid and tridecanoic acid. masterorganicchemistry.com This reaction provides a definitive way to locate the position of the triple bond within the carbon chain.

Permanganate Oxidation: Reaction with hot, concentrated potassium permanganate (KMnO₄) also results in the oxidative cleavage of the triple bond, yielding the same carboxylic acid products: hexanoic acid and tridecanoic acid. chadsprep.com

Table 3: Products of Oxidative Cleavage of 6-Nonadecyne

Reagent Conditions Products
Ozone (O₃) 1. O₃ 2. H₂O Hexanoic Acid and Tridecanoic Acid

| Potassium Permanganate (KMnO₄) | Hot, concentrated | Hexanoic Acid and Tridecanoic Acid |

Deprotonation and Subsequent Reactions of Acetylides

The synthesis of internal alkynes such as 6-nonadecyne can be efficiently achieved through the alkylation of terminal alkynes. This method is predicated on the notable acidity of the proton attached to a triply bonded carbon atom (pKa ≈ 25), which allows for its removal by a sufficiently strong base. chemistrysteps.comucalgary.camasterorganicchemistry.com The resulting carbanion, known as an acetylide or alkynide ion, is a potent nucleophile that can participate in substitution reactions to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com

Deprotonation: A terminal alkyne is treated with a strong base to generate the corresponding acetylide anion.

Alkylation: The acetylide anion then acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide in a nucleophilic substitution reaction. libretexts.org

For the specific synthesis of 6-nonadecyne, two primary pathways involving this methodology are feasible:

Pathway A: Deprotonation of 1-hexyne followed by alkylation with 1-bromotridecane.

Pathway B: Deprotonation of 1-tridecyne followed by alkylation with 1-bromohexane.

The mechanism begins with the deprotonation of the terminal alkyne using a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH). chemistrysteps.comyoutube.com Hydroxide (B78521) is not a strong enough base to deprotonate the alkyne quantitatively. utexas.edu The amide ion (NH₂⁻) removes the acidic terminal hydrogen, creating the acetylide anion and ammonia as a byproduct. ucalgary.ca

In the second step, the nucleophilic acetylide anion attacks the primary alkyl halide via an Sₙ2 mechanism. chemistrysteps.commasterorganicchemistry.com This reaction is most efficient with methyl or primary alkyl halides. masterorganicchemistry.comlibretexts.org The use of secondary or tertiary alkyl halides is generally avoided as the strong basicity of the acetylide anion leads to E2 elimination as the major competing pathway. chemistrysteps.comutexas.edu The reaction results in the formation of a new carbon-carbon bond, elongating the carbon chain and yielding the desired internal alkyne. youtube.com

Table 1: Synthesis of 6-Nonadecyne via Acetylide Alkylation (Pathway A) This table is interactive. You can sort and filter the data.

Role Compound Name Chemical Formula Key Function
Reactant 1 1-Hexyne C₆H₁₀ Source of the acetylide nucleophile
Reactant 2 1-Bromotridecane C₁₃H₂₇Br Electrophile providing the alkyl chain
Reagent Sodium Amide NaNH₂ Strong base for deprotonation
Solvent Liquid Ammonia NH₃ Typical solvent for this reaction
Product 6-Nonadecyne C₁₉H₃₆ The target internal alkyne
Byproduct Sodium Bromide NaBr Salt formed from the leaving group and counter-ion

Modifications of Alkyl Chains for Analog Generation

The generation of 6-nonadecyne analogs involves the strategic modification of the alkyl chains flanking the alkyne functional group. Rather than attempting to modify the saturated alkyl chains of 6-nonadecyne post-synthesis—a process that often lacks selectivity—a more versatile and common approach is to utilize modified starting materials in the acetylide alkylation synthesis described previously. This allows for the precise placement of various functional groups and structural motifs.

This synthetic strategy involves designing and preparing a functionalized terminal alkyne or a functionalized alkyl halide, which is then used in the carbon-carbon bond-forming reaction. This modular approach provides access to a wide library of analogs by simply altering the structure of one of the two primary reactants.

Key modifications to the alkyl chains can include:

Introduction of Functional Groups: Hydroxyl groups, ethers, or esters can be incorporated into either the alkyne or alkyl halide precursor. For example, using an ω-hydroxy-1-bromoalkane would result in a long-chain alkynol.

Chain Branching: Utilizing a branched alkyl halide (provided it is still a primary halide to avoid elimination) allows for the synthesis of analogs with branched alkyl chains, which can alter the molecule's physical properties.

Incorporation of Rings: Aromatic or alicyclic rings can be introduced. For instance, using benzyl bromide or a related substituted variant as the alkylating agent would yield an analog with a terminal phenyl group.

Introduction of Heteroatoms: The alkyl chains can be modified to include heteroatoms, such as in the synthesis of morpholine-based analogs or other heterocyclic structures. nih.gov

This precursor-based modification strategy is a cornerstone of medicinal and materials chemistry, enabling the systematic alteration of a lead compound's structure to study structure-activity relationships or to fine-tune its material properties.

Table 2: Hypothetical 6-Nonadecyne Analogs Generated from Modified Precursors This table is interactive. You can sort and filter the data.

Modified Precursor 1 (Alkynide Source) Modified Precursor 2 (Alkyl Halide) Resulting Analog Structure Class of Analog
Hexynide 1-bromo-13-phenyltridecane C₆H₉-C≡C-(CH₂)₁₂-Ph Phenyl-terminated analog
6-hydroxyhex-1-yn-1-ide 1-Bromotridecane HO-(CH₂)₄-C≡C-C₁₃H₂₇ Long-chain alkynol
Hexynide 1-bromo-12-methyltridecane C₆H₉-C≡C-CH₂-CH(CH₃)-(CH₂)₁₀CH₃ Branched-chain analog
Phenylacetylide 1-Bromoheptadecane Ph-C≡C-C₁₇H₃₅ Phenyl-alkyne analog

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Nonadecyne

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) offers profound capabilities in the structural analysis of 6-Nonadecyne, enabling the precise determination of its elemental makeup and shedding light on its structural integrity through controlled fragmentation.

Elemental Composition Determination

HRMS is instrumental in ascertaining the exact elemental formula of 6-Nonadecyne. By measuring the mass-to-charge ratio (m/z) of the molecular ion with exceptional accuracy, typically to four or more decimal places, the precise mass is obtained. This experimental value can then be compared against the theoretical masses of potential chemical formulas. For 6-Nonadecyne, with a chemical formula of C₁₉H₃₆, the expected monoisotopic mass is 264.2817 u. HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, thereby confirming the elemental composition.

Table 1: Theoretical Isotopic Distribution for 6-Nonadecyne (C₁₉H₃₆)

Mass (u) Relative Abundance (%)
264.2817 100.00
265.2851 20.97
266.2884 2.18

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion of 6-Nonadecyne can undergo fragmentation, breaking into smaller, charged particles. The pattern of these fragments provides a veritable fingerprint of the molecule's structure. A key fragmentation pathway for internal alkynes is the cleavage of the carbon-carbon single bond adjacent to the triple bond (α-cleavage). This cleavage is favored because it leads to the formation of a resonance-stabilized propargyl cation.

For 6-Nonadecyne (CH₃(CH₂)₄-C≡C-(CH₂)₁₁CH₃), two primary α-cleavage events are anticipated:

Cleavage between C5 and C6, leading to the loss of a pentyl radical and the formation of a C₁₄H₂₃⁺ cation.

Cleavage between C7 and C8, resulting in the loss of a dodecyl radical and the formation of a C₇H₁₁⁺ cation.

The relative abundance of these and other fragment ions in the mass spectrum helps to pinpoint the location of the triple bond within the long hydrocarbon chain. The presence of a strong molecular ion peak is also a characteristic feature of many alkynes.

Table 2: Predicted Major Fragment Ions for 6-Nonadecyne in Mass Spectrometry

Fragment Ion Proposed Structure Theoretical m/z
[C₁₉H₃₆]⁺ Molecular Ion 264.28
[C₁₄H₂₃]⁺ Propargyl Cation 191.18

Hyphenated Chromatography-Mass Spectrometry (e.g., GC-MS, LC-MS/MS)

Coupling chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the unambiguous identification of individual components. For a volatile compound like 6-Nonadecyne, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method. In GC-MS, the sample is first vaporized and passed through a long capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This provides both the retention time from the GC, a characteristic of the compound under specific conditions, and the mass spectrum for structural identification. The use of GC-MS would allow for the separation of 6-Nonadecyne from any impurities or isomers before its mass spectrum is acquired, ensuring a clean and interpretable fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon and proton framework of a molecule. Through the analysis of chemical shifts, coupling constants, and various two-dimensional correlation experiments, the precise connectivity of atoms in 6-Nonadecyne can be established.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in 6-Nonadecyne.

In the ¹H NMR spectrum, the protons on the carbons adjacent to the triple bond (the propargylic protons at C5 and C8) are expected to exhibit a characteristic chemical shift in the range of 2.1-2.5 ppm. The remaining methylene protons of the long alkyl chains would appear as a complex multiplet further upfield, around 1.2-1.6 ppm, while the terminal methyl protons would resonate at approximately 0.9 ppm.

The ¹³C NMR spectrum is particularly informative for identifying the alkyne carbons. The sp-hybridized carbons of the internal triple bond (C6 and C7) typically resonate in the region of 70-100 ppm. The chemical shifts of the other saturated carbons in the long alkyl chains would appear in the upfield region of the spectrum (approximately 14-32 ppm). Due to the similarity in their chemical environments, the signals for the central methylene carbons of the longer chain may overlap, making individual assignment challenging without the aid of two-dimensional techniques.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Nonadecyne

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1, C19 (CH₃) ~0.9 ~14
C2-C4, C9-C18 (CH₂) ~1.2-1.6 ~22-32
C5, C8 (CH₂) ~2.1-2.5 ~19-30

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 6-Nonadecyne, COSY would show correlations between the propargylic protons at C5 and their neighbors at C4, and between the protons at C8 and their neighbors at C9. This helps to establish the connectivity of the proton spin systems on either side of the triple bond.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon to which it is attached. This is invaluable for assigning the carbon signals based on the more readily assigned proton signals. For instance, the proton signals around 2.1-2.5 ppm would correlate with the carbon signals of C5 and C8.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure, especially across quaternary centers or heteroatoms. In the case of 6-Nonadecyne, HMBC would show correlations from the propargylic protons at C5 to the alkyne carbons C6 and C7, and from the protons at C8 to C6 and C7, thus definitively placing the triple bond between C6 and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of their bonding connectivity. For a flexible molecule like 6-Nonadecyne, NOESY is less critical for determining the primary structure but can provide information about the preferred conformations of the alkyl chains in solution. However, for molecules with defined stereochemistry, NOESY is an essential tool.

Through the combined application of these advanced spectroscopic methods, a comprehensive and unambiguous structural elucidation of 6-Nonadecyne can be achieved, providing a solid foundation for further chemical studies.

Table 4: List of Compounds Mentioned

Compound Name

Chemical Shift Prediction and Computational-Assisted Elucidation

In the structural elucidation of 6-nonadecyne, computational methods serve as a powerful adjunct to experimental Nuclear Magnetic Resonance (NMR) spectroscopy. Predicting ¹³C NMR chemical shifts has become a crucial step in confirming molecular structures. nih.gov Various computational approaches, from empirical database methods to quantum mechanical calculations, are employed to forecast the resonance frequencies of each carbon atom in the molecule.

Data-driven or empirical methods utilize extensive databases of known chemical shifts to estimate values for novel or unknown molecules. nih.gov Machine learning algorithms, including neural networks, are increasingly used to refine these predictions by identifying complex relationships between the chemical environment of a nucleus and its chemical shift. nih.gov These models are trained on large datasets to recognize patterns and provide rapid and often accurate predictions. For routine structure verification, fragment-based predictions and the use of HOSE (Hierarchical Organisation of Spherical Environments) codes are common, where the environment around an atom is systematically encoded to find analogs with known chemical shifts. chemaxon.com

For 6-nonadecyne, the predicted ¹³C NMR spectrum would show distinct signals for the sp-hybridized carbons of the alkyne functional group, typically in the range of 70-110 ppm. oregonstate.eduyoutube.com The surrounding sp³-hybridized carbons of the pentyl and tridecyl chains would resonate further upfield. The chemical shifts of these aliphatic carbons are influenced by their proximity to the triple bond and their position within the long alkyl chains. Carbons closer to the deshielding anisotropic environment of the triple bond appear at slightly higher chemical shifts. acs.org

Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used experimentally to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which aids in the assignment of the numerous signals from the long alkyl chains. libretexts.org A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons (like the internal alkyne carbons) would be absent. blogspot.com

Below is a table of predicted ¹³C NMR chemical shifts for 6-nonadecyne. These values are estimates based on standard chemical shift ranges for long-chain internal alkynes.

Carbon Atom PositionPredicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)
C-680-85C (Quaternary)
C-780-85C (Quaternary)
C-528-32CH₂
C-828-32CH₂
C-422-26CH₂
C-922-26CH₂
C-331-35CH₂
C-10 to C-1829-33CH₂
C-222-26CH₂
C-113-15CH₃
C-1913-15CH₃

Note: The exact chemical shifts can vary based on the solvent and experimental conditions. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Structural Conformation

Vibrational spectroscopy techniques are indispensable for identifying functional groups and probing the conformational details of molecules like 6-nonadecyne.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 6-nonadecyne, the most characteristic absorption is that of the carbon-carbon triple bond (C≡C). For internal alkynes, this stretching vibration typically appears in the 2100-2260 cm⁻¹ region of the spectrum. libretexts.org However, the intensity of this absorption is highly dependent on the symmetry of the molecule. In a perfectly symmetrical internal alkyne, the C≡C stretch is infrared-inactive due to the lack of a change in dipole moment during the vibration. While 6-nonadecyne is not perfectly symmetrical, the relatively similar electronic environments on either side of the triple bond (a pentyl group vs. a tridecyl group) result in a very weak absorption band that may be difficult to detect. libretexts.org

Other significant absorptions in the FTIR spectrum of 6-nonadecyne include the C-H stretching vibrations of the alkyl chains, which are observed in the 2850-3000 cm⁻¹ region. The C-H bending vibrations for CH₂ and CH₃ groups appear in the 1375-1470 cm⁻¹ range.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (sp³)Stretch2850-3000Strong
C≡C (Internal Alkyne)Stretch2100-2260Weak to Very Weak
CH₂Bend (Scissoring)~1465Medium
CH₃Bend (Asymmetric)~1450Medium
CH₃Bend (Symmetric)~1375Medium

Raman spectroscopy is a complementary technique to FTIR and is particularly effective for detecting non-polar or weakly polar bonds. The C≡C stretching vibration in internal alkynes, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. This is because the vibration causes a significant change in the polarizability of the molecule. For 6-nonadecyne, a strong Raman band would be expected in the 2100-2260 cm⁻¹ region, providing clear evidence of the alkyne functional group.

Advanced techniques such as Surface-Enhanced Raman Spectroscopy (SERS) could potentially be used to enhance the Raman signal of 6-nonadecyne, although its application is more common for molecules that can adsorb onto metallic nanostructures. If 6-nonadecyne were analyzed on a suitable SERS substrate, the enhancement of the Raman signal could provide more detailed structural information, even at very low concentrations.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, and bond angles. For a long-chain, non-polar molecule like 6-nonadecyne, obtaining a single crystal suitable for X-ray diffraction can be challenging due to its flexibility and tendency to exist as an oil or a waxy solid at room temperature.

If a suitable crystal were obtained, the analysis would reveal the linear geometry of the C-C≡C-C fragment, with bond angles close to 180°. The crystal structure would also show how the long pentyl and tridecyl chains pack together in the crystal lattice. This packing is governed by weak van der Waals forces. The conformation of the alkyl chains (e.g., all-trans or with gauche defects) would be clearly elucidated, providing insights into the intermolecular interactions that stabilize the crystal structure.

Chiral Analysis Methods for Enantiomeric Purity and Absolute Configuration

6-Nonadecyne itself is an achiral molecule as it does not possess a stereocenter and is not dissymmetric. Therefore, it does not exist as enantiomers, and methods for determining enantiomeric purity or absolute configuration are not applicable.

However, if 6-nonadecyne were to be chemically modified to introduce a chiral center—for example, by the addition of a chiral group to the alkyl chain or through a reaction at the triple bond that results in a chiral product—then chiral analysis methods would become relevant. In such a hypothetical scenario, techniques like chiral chromatography (e.g., gas or liquid chromatography with a chiral stationary phase) could be used to separate the enantiomers and determine their relative amounts (enantiomeric purity). To determine the absolute configuration (the actual R or S designation) of a chiral derivative, one might employ methods such as X-ray crystallography of a single crystal of one enantiomer (often as a derivative with a known chiral moiety) or vibrational circular dichroism (VCD).

Computational Chemistry and Theoretical Studies of 6 Nonadecyne

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure methods are fundamental to understanding the behavior of electrons in molecules, which in turn governs their chemical properties. These quantum chemical calculations are used to determine molecular geometries, energies, and various other electronic characteristics.

The Hartree-Fock (HF) method is a foundational ab initio calculation that approximates the many-electron Schrödinger equation. uib.nonih.gov It serves as a starting point for more sophisticated calculations by describing the motion of each electron in the average field of all other electrons, though it notably neglects the instantaneous electron-electron correlation. uib.no For a molecule like 6-Nonadecyne, an HF calculation would provide a baseline understanding of its electronic structure and optimized geometry.

To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods build upon the HF result to include electron correlation, which is crucial for precise energy and property predictions. nih.gov Key post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPPT): This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a common choice that offers a significant improvement in accuracy over HF for predicting bond lengths and interaction energies with a manageable increase in computational cost. uib.noemerginginvestigators.org

Coupled Cluster (CC) Theory: Regarded as one of the most accurate methods, coupled cluster theory, particularly with single, double, and perturbative triple excitations [CCSD(T)], is often considered the "gold standard" in computational chemistry for its precision in energy calculations. aip.org However, its high computational demand makes it more suitable for smaller systems or for benchmarking results from less costly methods.

These methods are essential for obtaining reliable data on the stability and geometric parameters of 6-Nonadecyne.

Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost. nih.gov Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy. nih.gov DFT is extensively applied to study various aspects of alkyne chemistry, and its application to 6-Nonadecyne would yield significant insights.

Applications of DFT include:

Geometric Optimization: Determining the lowest-energy three-dimensional structure of the molecule.

Reaction Mechanism Elucidation: Modeling reaction pathways, identifying transition states, and calculating activation energies to understand how 6-Nonadecyne might react. mdpi.comoup.comnumberanalytics.comrsc.org

Property Prediction: Calculating electronic properties such as charge distributions and spectroscopic features. nih.gov

Numerous DFT functionals have been developed, each with different strengths. The choice of functional can impact the accuracy of the results, and studies on alkynes have tested various options. aip.orgpnnl.gov For instance, hybrid functionals like B3LYP are commonly used for a wide range of organic molecules and reactions. nih.govresearchgate.net

Computational MethodKey FeatureApplicability to 6-NonadecyneReference
Hartree-Fock (HF)Baseline ab initio method; neglects electron correlation.Provides initial geometry and electronic structure. uib.nonih.gov
MP2Includes electron correlation via perturbation theory.More accurate bond lengths and energies than HF. uib.noemerginginvestigators.org
DFT (e.g., B3LYP)Balances accuracy and computational cost by using electron density.Predicting geometry, reaction energetics, and spectroscopic properties. nih.govnih.gov
TD-DFTExtension of DFT for calculating excited states.Predicting UV-Vis absorption spectra. mdpi.comgaussian.com

The chemical nature of 6-Nonadecyne is dominated by its carbon-carbon triple bond. Valence bond theory describes this bond as being composed of one strong sigma (σ) bond and two weaker pi (π) bonds. ucalgary.cawikipedia.org The carbon atoms of the alkyne group are sp-hybridized, resulting in a linear geometry for the C-C≡C-C fragment. ucalgary.cawikipedia.orgsolubilityofthings.com

Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure. bccampus.ca The π-bonds create regions of high electron density above and below the line of the sigma bonds, making alkynes nucleophilic and prone to addition reactions. ucalgary.ca The most important orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. imperial.ac.uk

HOMO: Represents the orbital from which an electron is most likely to be donated. In an alkyne, the HOMO is typically associated with the π-bonds.

LUMO: Represents the orbital to which an electron is most likely to be accepted.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic transitions. Computational analysis can visualize these orbitals and calculate their energy levels, offering predictions about the reactivity of 6-Nonadecyne. researchgate.net

BondHybridizationTypical Bond Length (pm)Typical Bond AngleReference
C≡C (Alkyne)sp~121180° wikipedia.orgunacademy.com
C=C (Alkene)sp²~134120° wikipedia.orgunacademy.com
C-C (Alkane)sp³~153109.5° wikipedia.orgunacademy.com

Computational methods can predict spectroscopic properties by calculating the electronic excited states of a molecule. rsc.org When a molecule absorbs light, an electron is promoted from a lower-energy orbital to a higher-energy one. The energies of these transitions correspond to the absorption bands observed in UV-Visible spectroscopy.

Methods for calculating excited states include:

Time-Dependent Density Functional Theory (TD-DFT): This is the most common method for calculating the excited states of medium to large molecules. gaussian.comjoaquinbarroso.com It can predict absorption wavelengths and oscillator strengths (which relate to peak intensities) with reasonable accuracy. mdpi.comgaussian.com

Configuration Interaction Singles (CIS): A method based on Hartree-Fock theory that provides a qualitative description of electronic transitions. google.com CIS(D), which adds a perturbative doubles correction, offers improved accuracy. google.com

Equation-of-Motion Coupled Cluster (EOM-CC): A highly accurate but computationally intensive method for calculating excited states. google.com

For 6-Nonadecyne, these calculations would predict its UV-Vis spectrum, identifying the electronic transitions associated with the C≡C triple bond.

Molecular Dynamics Simulations for Conformational Space Exploration

While the four-carbon unit C₅-C₆≡C₇-C₈ in 6-Nonadecyne is rigid and linear, the attached pentyl (five-carbon) and dodecyl (twelve-carbon) chains are highly flexible. quora.com These long alkyl chains can adopt a vast number of different three-dimensional arrangements, or conformations.

Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational space. MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the observation of how the flexible chains of 6-Nonadecyne would behave, for instance, in a solution or interacting with a surface. Such simulations can identify low-energy, stable conformers and reveal whether the long chains might fold back to interact with the alkyne functional group, which could influence its reactivity. researchgate.net Studies on long-chain alkanes show they can adopt coiled conformations, and similar behavior would be expected for the alkyl chains of 6-Nonadecyne. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. numberanalytics.com By modeling the potential energy surface of a reaction, chemists can map out the entire pathway from reactants to products, including any intermediates and transition states. smu.edumdpi.com

For 6-Nonadecyne, an internal alkyne, several types of reactions could be modeled:

Addition Reactions: Computational studies can determine the stereoselectivity (e.g., syn vs. anti addition) of reagents like dihydrogen (hydrogenation) or halogens across the triple bond. DFT calculations are used to compare the activation barriers for different pathways. rsc.orgnih.gov

Cycloadditions: The mechanism of reactions like the azide-alkyne cycloaddition can be modeled to predict regioselectivity and the influence of catalysts. rsc.org

Metal-Catalyzed Reactions: The insertion of the alkyne into a metal-ligand bond is a fundamental step in many organometallic catalytic cycles. DFT calculations can elucidate the mechanism, rationalizing how factors like the choice of metal or ligands affect the reaction's efficiency and outcome. nih.govacs.org

These computational investigations provide a detailed, atomistic understanding of reactivity that can guide the design of new synthetic methods and catalysts. mdpi.com

Transition State Characterization and Reaction Pathways

A thorough computational analysis of 6-nonadecyne would involve the characterization of transition states for various reactions. A transition state is the highest energy point on a reaction coordinate, representing the fleeting molecular configuration as reactants transform into products. cam.ac.ukutahtech.edu Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these transition state structures. iucr.orgrsc.org This involves identifying a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. utahtech.edu

For a molecule like 6-nonadecyne, interesting reaction pathways to study would include, but not be limited to, hydrogenation, halogenation, and hydration. The characterization would detail the geometric parameters of the transition state, such as the lengths of breaking and forming bonds and the angles between atoms. Unfortunately, no specific studies detailing the transition state geometries for reactions involving 6-nonadecyne are present in the surveyed literature.

Energetics and Kinetics of Chemical Transformations

The study of the energetics of a reaction involves calculating the change in Gibbs free energy (ΔG) between reactants and products, which indicates the spontaneity of a reaction. wur.nl The kinetics, on the other hand, are governed by the activation energy (ΔG‡), the energy difference between the reactants and the transition state. cam.ac.uk A higher activation energy corresponds to a slower reaction rate. cam.ac.uk

Computational chemistry allows for the precise calculation of these energy values, providing quantitative predictions of reaction rates and equilibria. wur.nlmdpi.com Such data is invaluable for understanding and predicting the chemical behavior of a compound under various conditions. For 6-nonadecyne, this would involve calculating the energy profiles for its various potential transformations. A data table summarizing these activation and reaction energies would be a key component of such a study, but the underlying research for 6-nonadecyne is not available.

Table 1: Hypothetical Energetics Data for 6-Nonadecyne Reactions

Reaction Type Activation Energy (ΔG‡) (kcal/mol) Reaction Energy (ΔG) (kcal/mol)
cis-Hydrogenation Data not available Data not available
trans-Hydrogenation Data not available Data not available
Bromination Data not available Data not available
Hydration (Markovnikov) Data not available Data not available

(This table is for illustrative purposes only. No actual data for 6-nonadecyne has been found.)

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ucalgary.casrmist.edu.in For a long-chain molecule like 6-nonadecyne, with many single bonds, a vast number of conformations exist. Computational methods are used to identify the low-energy conformers, which are the most populated and thus most relevant to the molecule's properties and reactivity. ucalgary.ca This involves mapping the potential energy surface as a function of dihedral angles.

The stereochemical outcome of reactions involving 6-nonadecyne would also be a key area of computational prediction. For instance, the addition to the alkyne triple bond can result in different stereoisomers (e.g., cis or trans alkenes from hydrogenation). masterorganicchemistry.com Computational modeling can predict which stereoisomer is favored by comparing the energies of the transition states leading to each product. cutm.ac.in

Table 2: Hypothetical Conformational Analysis of 6-Nonadecyne

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°)
Global Minimum Data not available Data not available
Local Minimum 1 Data not available Data not available
Local Minimum 2 Data not available Data not available

(This table is for illustrative purposes only. No actual data for 6-nonadecyne has been found.)

Reactivity and Mechanistic Investigations of 6 Nonadecyne

Fundamental Principles of Alkyne Reactivity

Alkynes, characterized by a carbon-carbon triple bond, are versatile functional groups in organic synthesis. wikipedia.org The triple bond consists of one strong σ-bond and two weaker π-bonds. While alkynes are unsaturated like alkenes, their reactivity is distinct. The sp-hybridized carbons of an alkyne are more electronegative than sp2-hybridized carbons of an alkene, which influences the molecule's reactivity. msu.edu Although addition reactions to alkynes are generally more exothermic than those to alkenes, the reactions of alkynes with electrophilic reagents are often more sluggish. msu.edu This is attributed to the greater attraction the sp-hybridized carbons have for the π-electrons and the formation of a less stable, high-energy vinyl cation intermediate. msu.edu

Electrophilic addition is a fundamental reaction of alkynes. In this reaction, the π-bond of the alkyne acts as a nucleophile, attacking an electrophile. ust.hk The mechanism typically proceeds through a two-step process involving the formation of a carbocation intermediate. ust.hkcapes.gov.br For an internal alkyne like 6-nonadecyne, the initial addition of an electrophile (E+) leads to a vinyl carbocation. The subsequent attack of a nucleophile (Nu-) on this intermediate completes the addition.

A common example is hydrohalogenation, the addition of hydrogen halides (HX). With an unsymmetrical internal alkyne, the regioselectivity of the first addition is less pronounced than with a terminal alkyne. However, if a second equivalent of HX is added to the resulting haloalkene, the second addition follows Markovnikov's rule, with the halogen adding to the same carbon as the first, forming a geminal dihalide. libretexts.org

Halogenation, the addition of halogens like Br₂ or Cl₂, also proceeds via electrophilic addition. The reaction can be envisioned as proceeding through a cyclic halonium ion intermediate, similar to alkenes. libretexts.org The initial addition results in a dihaloalkene, which can then react with a second equivalent of the halogen to yield a tetrahaloalkane. libretexts.org The anti-addition of the first equivalent of halogen is often observed. libretexts.org

Table 1: General Products of Electrophilic Addition to Internal Alkynes

Reagent Product Type Comments
HX (1 eq.) Vinyl Halide A mixture of regioisomers is possible for unsymmetrical alkynes.
HX (2 eq.) Geminal Dihalide The second addition follows Markovnikov's rule.
X₂ (1 eq.) Dihaloalkene Typically results in anti-addition.
X₂ (2 eq.) Tetrahaloalkane The reaction is difficult to stop at the dihaloalkene stage. libretexts.org
H₂O, H₂SO₄, HgSO₄ Ketone For unsymmetrical internal alkynes, a mixture of two ketones can be formed. msu.edu

The sp-hybridized carbons of the triple bond make alkynes more electrophilic than similarly substituted alkenes. msu.edu This allows alkynes to undergo addition reactions initiated by a nucleophile, a mode of reactivity not generally observed for unactivated alkenes. msu.edu This nucleophilic attack is particularly favored when the alkyne is substituted with electron-withdrawing groups, but can also occur with other alkynes under specific conditions. The reaction involves the attack of a nucleophile on one of the alkyne carbons, forming a carbanionic intermediate which is then typically protonated or reacts with an electrophile.

An example of a reaction involving nucleophilic attack is the transfer of a fatty acid to an active site cysteine, where the nucleophilic attack occurs on a thioester bond. synarchive.com While not a direct reaction of an alkyne, it illustrates the principle of nucleophilic attack on an electrophilic carbon. More directly, nucleophilic species can add to the triple bond, especially in the context of organometallic chemistry. For instance, the formation of acetylides from terminal alkynes is a classic example of nucleophilic behavior, though 6-nonadecyne as an internal alkyne would not undergo this specific reaction. wikipedia.org However, reactions on hematite (B75146) photoanodes have shown non-radical nucleophilic attack pathways for ammonia (B1221849) oxidation, suggesting that under specific catalytic conditions, similar pathways could be envisioned for other functional groups. msu.edu

Radical reactions offer an alternative pathway for the transformation of alkynes and involve intermediates with unpaired electrons. libretexts.org These reactions are typically initiated by light, heat, or a radical initiator. libretexts.org The process generally involves three key steps: initiation, propagation, and termination. libretexts.orguoregon.edu

Radical addition to alkynes can be synthetically useful. For example, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product in the case of terminal alkynes. For an internal alkyne like 6-nonadecyne, the regioselectivity is less defined.

Recent advancements have highlighted the importance of radical transformations of internal alkynes, often initiated by oxidants, visible light photocatalysis, or electrocatalysis, to form carbon-carbon and carbon-heteroatom bonds. capes.gov.brrsc.org These methods rely on the in-situ generation of reactive radical intermediates. capes.gov.brrsc.org For instance, radical cyclization reactions can occur where a radical intermediate within a molecule adds to the alkyne triple bond, forming a cyclic product. libretexts.org

Rearrangement Reactions Involving the Alkyne Moiety

The alkyne functional group can participate in or induce various molecular rearrangements, leading to structurally diverse products.

One notable rearrangement is the Fritsch-Buttenberg-Wiechell rearrangement , which involves the conversion of a 1,1-diaryl-2-halo-alkene to a 1,2-diaryl-alkyne upon treatment with a strong base. wikipedia.org This rearrangement proceeds through a vinyl carbene intermediate and can also be applied to substrates with alkyl substituents. wikipedia.org While this is a method for alkyne synthesis, the principles of carbene formation and subsequent migration are relevant to alkyne chemistry.

Another relevant transformation is the oxidative rearrangement of internal alkynes . Research has shown that manganese(III) porphyrin can catalyze the oxidative rearrangement of internal alkynes using molecular oxygen. nih.gov This reaction converts various diarylalkynes and arylalkylalkynes into ketones that are one carbon shorter than the starting alkyne, proceeding in high yields. nih.gov A plausible mechanism involves the reaction of the alkyne with an active manganese-oxo species.

Furthermore, vinylidene rearrangements of internal borylalkynes have been reported using a cationic ruthenium complex. rsc.org This reaction proceeds via a 1,2-boryl migration to a vinylidene intermediate. The rate of this rearrangement is significantly influenced by the Lewis acidity of the boryl group. rsc.org

Cycloaddition and Polymerization Reactions of 6-Nonadecyne

The π-systems of alkynes make them excellent partners in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org

The Diels-Alder reaction , a [4+2] cycloaddition, can occur between a conjugated diene and an alkyne acting as a dienophile to form a cyclohexadiene derivative. wikipedia.org While less common than with alkene dienophiles, these reactions provide a powerful tool for the construction of six-membered rings. Cobalt-catalyzed Diels-Alder reactions of dienes with internal alkynes can produce 1,2,3-trisubstituted benzene (B151609) derivatives with good yields, although regioselectivity can be a challenge. organic-chemistry.org There are also examples of intramolecular Diels-Alder reactions where the alkyne and diene are part of the same molecule. researchgate.net

1,3-Dipolar cycloadditions are another important class of reactions for alkynes. The Huisgen azide-alkyne cycloaddition, which forms a 1,2,3-triazole ring, is a prime example. wikipedia.org The copper(I)-catalyzed version (CuAAC), a cornerstone of "click chemistry," is highly efficient for terminal alkynes. organic-chemistry.org For internal alkynes like 6-nonadecyne, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is more effective, yielding fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.org

Alkynes can also serve as monomers in polymerization reactions .

Polyannulation: Internal diynes can undergo polyannulation with O-acyloxime derivatives, catalyzed by rhodium complexes, to produce poly(isoquinoline)s with high molecular weights in nearly quantitative yields. rsc.org

1,3-Dipolar Polycycloaddition: The reaction of diazides with active internal alkynes can lead to the formation of 1,4,5-trisubstituted polytriazoles. ust.hknih.gov These polymerizations can be performed without a metal catalyst at elevated temperatures. ust.hknih.gov

Metathesis Polymerization: While less efficient with internal alkynes compared to terminal ones, certain tungsten and ruthenium catalysts can initiate their polymerization. researchgate.netresearchgate.netmagtech.com.cn For instance, ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins, and related metathesis principles can be applied to alkynes. rsc.orgnih.govcaltech.edu

Table 2: Cycloaddition and Polymerization Reactions of Internal Alkynes

Reaction Type Reactant(s) Catalyst/Conditions Product Type
Diels-Alder [4+2] Conjugated Diene Thermal or Lewis Acid/Metal Catalyst Substituted Cyclohexadiene
Azide-Alkyne [3+2] Organic Azide (B81097) Ru(II) catalyst 1,4,5-Trisubstituted 1,2,3-Triazole
Polyannulation Internal Diyne, O-acyloxime [Cp*RhCl₂]₂, Cu(OAc)₂·H₂O Poly(isoquinoline)
Polycycloaddition Diazide, Active Internal Diyne Heat (metal-free) Polytriazole
Metathesis Polymerization Alkyne Monomer W or Ru catalysts Polyalkyne

Catalytic Transformations Involving 6-Nonadecyne as a Substrate

Catalysis plays a crucial role in enhancing the reactivity and selectivity of transformations involving alkynes.

Catalytic hydrogenation is a fundamental process for the reduction of alkynes. The outcome of the hydrogenation of an internal alkyne like 6-nonadecyne can be controlled by the choice of catalyst.

Syn-Hydrogenation: Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), results in the syn-addition of one equivalent of hydrogen, selectively forming the (Z)- or cis-alkene. libretexts.org

Anti-Hydrogenation: The use of sodium or lithium metal in liquid ammonia (a dissolving metal reduction) leads to the anti-addition of hydrogen, producing the (E)- or trans-alkene. libretexts.org

Full Reduction: Complete hydrogenation to the corresponding alkane (nonadecane) can be achieved using a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with excess hydrogen. libretexts.orglibretexts.org

A study has reported the hydrogenation of 9-nonadecyne (B19142) to cis-9-nonadecene using a 10% Pd/C catalyst. core.ac.uk This provides a direct analogue for the expected outcome of the partial hydrogenation of 6-nonadecyne.

Copper-catalyzed transformations of internal alkynes are numerous and provide access to a variety of valuable alkenes and heterocycles. rsc.org These reactions often proceed through the formation of stable or in-situ generated intermediates via the addition of copper as a core or synergistic catalyst. rsc.org For example, copper catalysis can be employed in the allylboration of alkynes, where an allyl group and a boryl group are added across the triple bond. acs.org

Table 3: Common Catalytic Transformations of Internal Alkynes

Reaction Catalyst(s) Product Stereochemistry
Partial Hydrogenation Lindlar's Catalyst, H₂ (Z)-Alkene Syn-addition
Dissolving Metal Reduction Na or Li, liquid NH₃ (E)-Alkene Anti-addition
Full Hydrogenation Pd/C or PtO₂, H₂ (excess) Alkane N/A
Allylboration Cu/phosphine or Cu/NHC, B₂pin₂, Allylic halide Allylic borylated diene Varies with catalyst and substrate
Hydroalkynylation Pd(0)/Senphos, B(C₆F₅)₃, CuBr Cross-conjugated dienyne Trans-addition

Biological Activity and Biochemical Pathways of 6 Nonadecyne

Exploration of Bioactive Properties of Alkyne-Containing Lipids

Alkyne-containing lipids are invaluable tools in biochemical research. Their utility stems from the alkyne group, a small and minimally disruptive functional handle that can be used for bio-orthogonal "click chemistry" reactions. nih.govfrontiersin.org This allows for the tagging of lipids with reporter molecules, such as fluorophores or affinity tags, enabling their visualization and the identification of their binding partners. nih.govresearchgate.net While often designed as probes, the alkyne moiety itself can confer specific bioactive properties.

Enzyme Inhibition Studies

The triple bond of an alkyne can act as a mechanism-based inhibitor for certain enzymes. This type of inhibition occurs when the enzyme processes the alkyne substrate, generating a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.

Cytochrome P450 Enzymes: Terminal alkynes are known to be mechanism-based inhibitors of P450 enzymes. The oxidation of the alkyne by the enzyme can generate a reactive ketene (B1206846) intermediate that subsequently inactivates the enzyme. researchgate.net

FAD-dependent Enzymes: N-propargylamines, which contain an alkyne group, can act as inhibitors of flavin-dependent enzymes like monoamine oxidases. The enzyme's FAD cofactor oxidizes the inhibitor, leading to a covalent modification of the active site. researchgate.net

Beyond direct inhibition, alkyne-containing lipids serve as crucial substrates in assays designed to measure enzyme activity. In these assays, an alkyne-labeled lipid is presented to an enzyme. The product, now containing the alkyne tag, can be extracted and linked to a fluorescent reporter via a click reaction, allowing for sensitive detection and quantification of enzyme activity. nih.gov This method has been successfully applied to various lipid-modifying enzymes.

Table 1: Examples of Enzyme Assays Utilizing Alkyne-Lipid Substrates

Enzyme Class Specific Enzyme Example Alkyne Substrate Example Purpose of Assay
Acyltransferases Lysophosphatidylcholine Acyltransferase (LPCAT) Alkyne-OLPC Measures conversion of LPC to PC. nih.gov
Ceramide Synthases CerS Alkyne-sphinganine Screens for CerS activity in various tissues. nih.gov
Diacylglycerol Acyltransferases DGAT1 Alkyne fatty acid tracers Investigates the synthesis of triacylglycerols. frontiersin.orgnih.gov

Receptor Binding Assays and Target Identification

A primary application of alkyne lipids is in the identification of their protein interaction partners. This is often achieved using photoaffinity labeling (PAL), a powerful chemical proteomics technique. researchgate.netnsf.gov In this approach, a bifunctional probe is synthesized that contains:

The lipid of interest (e.g., an analogue of 6-nonadecyne).

A photo-activatable group (commonly a diazirine), which forms a covalent bond with nearby proteins upon UV irradiation. acs.orgavantiresearch.com

An alkyne handle for click chemistry. acs.orgavantiresearch.com

The process involves introducing the probe into living cells, where it incorporates into membranes and interacts with proteins. avantiresearch.com UV light is then used to crosslink the probe to its binding partners. Subsequently, the cells are lysed, and the alkyne handle on the now covalently-linked lipid-protein complexes is used to attach a biotin (B1667282) tag via a click reaction. This allows for the affinity purification of the protein complexes and their identification by mass spectrometry. avantiresearch.com This "Flash & Click" strategy has been used to map the interactions of cholesterol, sphingosines, and other lipids on a proteome-wide scale. acs.org

Mechanisms of Biological Action at the Molecular Level

Role of the Triple Bond in Molecular Interactions

The alkyne functional group is central to the utility of these lipids as molecular probes. nih.gov Its key features include:

Bio-orthogonality: The alkyne group is largely absent from natural biological systems, meaning it does not typically participate in endogenous biochemical reactions. researchgate.net This chemical inertness allows for highly specific labeling reactions.

"Click" Reactivity: The terminal alkyne is the key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. biologists.com This highly efficient and specific "click" reaction allows for the covalent attachment of azide-modified reporter tags (e.g., fluorophores, biotin) for downstream analysis. researchgate.netbiologists.com

In some contexts, the triple bond is not just a passive handle but an active participant in molecular interactions, as seen in the mechanism-based enzyme inhibition discussed previously. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are performed to understand how chemical structure influences biological activity. For alkyne-containing lipids, these studies can optimize their function for specific applications. For instance, researchers have used iterative chemical derivatization and combinatorial chemistry to optimize propargylamine-based ionizable lipids for mRNA delivery. nih.gov By systematically modifying the headgroup, ester linkage, and lipid tails of these alkyne-containing lipids, they derived SARs that led to improved delivery activity and biodegradability. nih.gov

Similar principles are applied in SAR studies of other bioactive compounds, where modifications to a core structure are made to enhance potency or selectivity. annualreviews.org For a lipid like 6-nonadecyne, an SAR study might involve synthesizing analogues with the triple bond at different positions along the acyl chain or altering the chain length to investigate how these changes affect a specific biological endpoint, such as enzyme inhibition or receptor binding.

Biosynthetic Pathways and Metabolic Transformations

While many alkyne-containing lipids used in research are synthetic, some natural products do contain a terminal alkyne moiety. nih.gov The biosynthesis of these molecules is an area of active investigation.

Two primary enzyme classes are known to be responsible for forming terminal alkynes in natural products:

Desaturase/Acetylenasas: These non-heme diiron enzymes, such as JamB, catalyze the formation of a triple bond from a saturated fatty acyl chain attached to a carrier protein. researchgate.netnih.gov

PLP-dependent Lyases: Enzymes like BesB can catalyze an elimination reaction to form a terminal alkyne in amino acid biosynthesis. nih.gov

In the context of metabolic studies, alkyne-labeled lipids are powerful tracers for dissecting metabolic pathways. frontiersin.orgresearchgate.net A synthetic alkyne lipid, such as an analogue of 6-nonadecyne, can be introduced to cells or organisms. Its journey through various metabolic transformations can then be tracked using mass spectrometry. nih.gov For example, alkyne-labeled fatty acids have been used to:

Trace their incorporation into complex lipids like triacylglycerols (TGs) and phospholipids. researchgate.net

Differentiate the roles of specific enzymes in lipid metabolism, such as distinguishing the activity of DGAT1 versus DGAT2 in TG synthesis. nih.gov

Follow the catabolic breakdown of fatty acids through β-oxidation. researchgate.net

These tracing studies provide high-resolution data on the dynamics of lipid metabolism at the level of individual lipid species. frontiersin.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name
6-Nonadecyne
Alkyne-OLPC
Alkyne-sphinganine
Cholesterol
Sphingosine
Triacylglycerol

Enzymatic Elongation and Desaturation Processes in Lipid Metabolism

There is currently no scientific literature available that specifically investigates the role of 6-Nonadecyne in the enzymatic elongation and desaturation processes central to lipid metabolism. The metabolism of fatty acids involves a series of enzymatic steps, including elongation by elongases and desaturation by desaturases, to modify the carbon chain length and degree of saturation. nih.gov While the metabolism of various fatty acids and even some acetylenic fatty acids has been studied, research specifically detailing how 6-Nonadecyne is processed by these enzymatic systems is absent from published studies. Therefore, no data can be presented on its potential as a substrate, intermediate, or inhibitor in these pathways.

Bioconversion Studies of Alkynes

While bioconversion studies have been conducted on various alkyne-containing molecules, particularly in the context of drug development and metabolic probes, no specific research has been published on the bioconversion of 6-Nonadecyne. nih.gov Such studies typically examine how microorganisms or isolated enzyme systems modify a chemical structure. The metabolic fate of 6-Nonadecyne, including potential oxidation, reduction of the triple bond, or other transformations within a biological system, remains uninvestigated. Consequently, there are no detailed research findings or data tables to report on its bioconversion products or pathways.

Natural Occurrence and Isolation from Biological Sources

There are no documented instances of 6-Nonadecyne being isolated from natural biological sources. While hundreds of acetylenic compounds have been identified in nature, particularly in plants and fungi, 6-Nonadecyne is not among them based on the current body of scientific literature. aocs.org Its presence as a natural product in any organism has not been reported, and therefore, no methods for its isolation from a biological matrix have been described.

Applications of 6 Nonadecyne in Advanced Materials Science

Integration into Polymeric Systems for Enhanced Properties

The incorporation of 6-Nonadecyne into polymeric structures can significantly modify their physicochemical properties. The long nonadecyl chain can act as a bulky side group, influencing chain packing, morphology, and thermal characteristics. For instance, its integration can lower the glass transition temperature (Tg) of a polymer, effectively acting as an internal plasticizer and increasing the polymer's flexibility.

One of the primary methods for integrating 6-Nonadecyne into polymers is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the grafting of the 6-Nonadecyne moiety onto a polymer backbone containing azide (B81097) groups. The result is a polymer with long, hydrophobic side chains that can alter its surface properties, making it more water-repellent.

Furthermore, 6-Nonadecyne can be used as a comonomer in polymerization reactions. For example, in coordination polymerization, the alkyne group can be polymerized with other monomers to create a polymer with pendant nonadecyl groups. The presence of these long alkyl chains can enhance the solubility of the resulting polymer in organic solvents and influence its self-assembly behavior in solution and in the solid state.

Below is a hypothetical data table illustrating the potential effect of incorporating a 6-Nonadecyne-derived monomer on the properties of a generic acrylate (B77674) polymer.

PropertyBase Polymer (Polymethyl Acrylate)Polymer with 10% 6-Nonadecyne-derived MonomerPolymer with 20% 6-Nonadecyne-derived Monomer
Glass Transition Temperature (Tg)10 °C2 °C-5 °C
Water Contact Angle72°95°108°
Solubility in ToluenePartially SolubleSolubleHighly Soluble

Role in Novel Composite Materials and Nanocomposites

In the realm of composite materials and nanocomposites, the effective dispersion of fillers within a polymer matrix is crucial for achieving desired mechanical and functional properties. rsc.org Agglomeration of fillers can lead to stress concentration points and diminish the performance of the composite. 6-Nonadecyne offers a potential solution as a surface modification agent for fillers such as silica (B1680970) nanoparticles, carbon nanotubes, or graphene.

The alkyne group of 6-Nonadecyne can be covalently attached to the surface of these fillers through various chemical reactions. For instance, silica nanoparticles can be functionalized with silane (B1218182) coupling agents that contain an azide group, which can then react with 6-Nonadecyne via click chemistry. The long, nineteen-carbon chains extending from the filler surface would then create a hydrophobic layer. This modification can significantly improve the compatibility of the fillers with a nonpolar polymer matrix, such as polyethylene (B3416737) or polypropylene (B1209903), leading to better dispersion and enhanced interfacial adhesion.

Improved dispersion and adhesion can translate to superior mechanical properties, including increased tensile strength, toughness, and thermal stability of the resulting nanocomposite. rsc.org The nonadecyl chains can also create a lubricating effect at the filler-polymer interface, which could be beneficial in applications requiring low friction.

The table below presents hypothetical data on the mechanical properties of a polypropylene composite with and without silica nanoparticles surface-modified with 6-Nonadecyne.

PropertyNeat PolypropylenePolypropylene with 5% Unmodified SilicaPolypropylene with 5% 6-Nonadecyne Modified Silica
Tensile Strength (MPa)303238
Young's Modulus (GPa)1.51.82.2
Impact Strength (kJ/m²)403550

Functionalization for Surface Chemistry and Coatings Development

The ability to tailor surface properties is critical in a wide range of applications, from biomedical devices to microelectronics. 6-Nonadecyne can be a valuable tool for surface functionalization, primarily due to its reactive alkyne group and its long hydrocarbon chain. Surfaces functionalized with 6-Nonadecyne would exhibit high hydrophobicity, leading to water-repellent and self-cleaning properties.

One common strategy for surface modification involves the creation of self-assembled monolayers (SAMs). While traditional SAMs often rely on thiol chemistry on gold surfaces, alkyne-terminated molecules can be attached to various substrates, including silicon wafers and metal oxides. digitellinc.com For instance, a silicon surface can be treated to have a layer of azide-functionalized molecules, to which 6-Nonadecyne can be attached via click chemistry. The long nonadecyl chains would then orient themselves away from the surface, creating a dense, hydrophobic coating.

Such coatings can find applications in anti-fouling surfaces, where the prevention of bio-adhesion is crucial. The low surface energy imparted by the nonadecyl chains can also lead to low-friction surfaces, which are desirable in micro-electro-mechanical systems (MEMS) and other microfluidic devices.

Precursor for Advanced Organic Materials Synthesis

Beyond its direct use in polymers and surface modification, 6-Nonadecyne serves as a versatile precursor for the synthesis of more complex organic molecules that can be used to build advanced materials. jhu.edu The internal alkyne is a reactive functional group that can undergo a wide array of chemical transformations.

For example, the triple bond can be selectively hydrogenated to yield either the cis- or trans-alkene, each of which could have distinct properties when incorporated into a larger molecule or polymer. The alkyne can also participate in cycloaddition reactions, such as the Diels-Alder reaction (after transformation into a suitable diene), to form complex cyclic structures. These structures can be the building blocks for liquid crystals, organic light-emitting diodes (OLEDs), or other functional organic materials.

Furthermore, the alkyne group can be a starting point for the synthesis of long-chain dicarboxylic acids or diols through oxidative cleavage. These difunctional molecules can then be used as monomers in condensation polymerization to produce polyesters or polyamides with long, flexible alkyl segments in their backbones. ksu.edu.sa These polymers could exhibit interesting thermal and mechanical properties, such as low melting points and high elasticity. The synthesis of such novel monomers from a readily available precursor like 6-Nonadecyne opens up new avenues for the design of advanced organic materials with precisely controlled structures and properties. rsc.orgnih.gov

Q & A

Q. What ethical guidelines apply when using 6-Nonadecyne in collaborative studies involving biological systems?

  • Methodological Answer: Adhere to institutional biosafety committees (IBCs) for toxicity assessments (e.g., LD50 testing). Disclose potential environmental hazards (e.g., persistence in ecosystems) under REACH regulations. In interdisciplinary work, ensure clarity in data ownership and authorship criteria via collaboration agreements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.